N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide
Description
This compound is a thiazole-based acetamide derivative characterized by a central thiazole ring linked to two distinct acetamide moieties. The first acetamide group is attached to a 4-acetamidophenyl substituent via a thioether bond, while the second acetamide bridges the thiazole ring to a 3,5-dimethylphenyl group.
Properties
IUPAC Name |
2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(3,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2/c1-14-8-15(2)10-19(9-14)26-21(29)11-20-12-31-23(27-20)32-13-22(30)25-18-6-4-17(5-7-18)24-16(3)28/h4-10,12H,11,13H2,1-3H3,(H,24,28)(H,25,30)(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPHWANOIIXEQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=C(C=C3)NC(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetamidophenyl)-2-((4-(2-((3,5-dimethylphenyl)amino)-2-oxoethyl)thiazol-2-yl)thio)acetamide is a complex organic compound known for its diverse biological activities, particularly in medicinal chemistry. Its structure incorporates a thiazole ring and acetamide functionalities, which are critical for its reactivity and potential therapeutic applications. The compound has garnered attention due to its potential roles in treating various diseases, including cancer and infections.
Chemical Structure and Properties
The molecular formula of this compound is C₂₃H₂₃N₃O₂S₂ with a molecular weight of approximately 486.62 g/mol. The presence of the thiazole ring contributes to its biological activity, as thiazole derivatives are often associated with antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₂₃H₂₃N₃O₂S₂ |
| Molecular Weight | 486.62 g/mol |
| Structural Features | Thiazole ring, Acetamide group |
The biological activity of this compound is believed to stem from several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, potentially leading to therapeutic effects against cancer and bacterial infections.
- Cell Cycle Interference : Analogous compounds have demonstrated the ability to disrupt the cell cycle in cancer cells, leading to apoptosis.
- Reactive Oxygen Species (ROS) : Some studies suggest that thiazole derivatives can induce oxidative stress in target cells, contributing to their cytotoxic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
-
Anticancer Activity : Similar thiazole compounds have shown significant cytotoxicity against various cancer cell lines, including breast and glioblastoma tumors.
- Case Study : A study on thiosemicarbazone derivatives demonstrated potent cytotoxic effects against glioblastoma multiforme at nanomolar concentrations, suggesting a promising avenue for further exploration with this compound .
- Antimicrobial Properties : Compounds with similar structural motifs have been noted for their antimicrobial activities. For instance, sulfathiazole and other thiazole derivatives exhibit significant antibacterial effects.
- Urease Inhibition : Some acetamide derivatives have been reported to inhibit urease activity effectively.
Comparative Analysis
To further understand the therapeutic potential of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Sulfathiazole | Thiazole ring structure | Antimicrobial |
| Ritonavir | Thiazole moiety | Antiretroviral |
| Abafungin | Thiazole ring | Antifungal |
| N-(6-(p-tolyl)... | Acetamide derivative | Urease inhibition |
This comparison highlights the unique features of this compound that may enhance its interactions with biological targets compared to other compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Thiazole-Acetamide Cores
2.1.1. 2-((2,4-Dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide (Compound 13, )
- Structure : Features a coumarin-linked thiazole core with a dichlorophenyl-acetamide substituent.
- Key Differences :
- Replaces the 3,5-dimethylphenyl group in the target compound with a dichlorophenyl moiety.
- Incorporates a coumarin (chromen-2-one) ring instead of the 4-acetamidophenyl-thioether system.
- The dichlorophenyl group may enhance hydrophobic interactions with enzyme pockets compared to dimethylphenyl substituents .
2.1.2. 2-((3,5-Dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide (Compound 19, )
- Structure: Combines a pyrimidinone-thioacetamide backbone with a trifluoromethylbenzothiazole group.
- Key Differences: Replaces the thiazole ring with a benzothiazole system. Introduces a pyrimidinone ring and trifluoromethyl group, enhancing electron-withdrawing properties.
- Activity : Acts as a CK1 inhibitor (IC₅₀ = 0.8 µM), highlighting the role of electron-deficient substituents in kinase binding .
Functional Analogues with Piperazine or Triazole Linkers
2.2.1. 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 13, )
- Structure : Contains a piperazine linker substituted with a 4-methoxyphenyl group.
- Key Differences :
- Replaces the thioether bond with a piperazine moiety, increasing conformational flexibility.
- Lacks the 3,5-dimethylphenyl-acetamide branch.
- Activity : Exhibits MMP-9 inhibition (IC₅₀ = 4.5 µM), indicating anti-inflammatory applications. The piperazine group may improve solubility and bioavailability .
2.2.2. N-(Benzo[d]thiazol-2-yl)-2-(4-((4-((2-oxoindolin-3-ylidene)amino)phenoxy)methyl)-1H-1,2,3-triazol-1-yl)methyl)phenyl)-acetamide (Compound 16, )
- Structure: Integrates a triazole linker and indolinone moiety.
- The indolinone group mimics kinase-binding pharmacophores, unlike the dimethylphenyl group.
- Activity : Designed for multitarget activity in Alzheimer’s disease, targeting cholinesterase and Aβ aggregation .
Crystallographic and Conformational Comparisons
The crystal structure of 2-(3,4-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide () reveals:
- Torsional Angle : The dichlorophenyl and thiazole rings are twisted at 61.8°, contrasting with the planar conformation observed in benzylpenicillin derivatives.
- Hydrogen Bonding : Forms N–H⋯N dimers (R₂²(8) motif), a feature absent in the target compound due to its branched acetamide substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
